Epoxylathyrol

MDR reversal scaffold cancer pharmacology diterpene cytotoxicity

Epoxylathyrol (6,20-epoxylathyrol, CAS 28649-60-7) is a macrocyclic lathyrane-type diterpene polyol isolated from Euphorbia boetica and Euphorbia lathyris L. seed oil.

Molecular Formula C₂₀H₃₀O₅
Molecular Weight 350.45
CAS No. 28649-60-7
Cat. No. B1148233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpoxylathyrol
CAS28649-60-7
Synonyms1a,4a,5,6,7,7a,8,10,11,11a-Decahydro-4a,7,8-trihydroxy-1,1,3,6-tetramethyl-Spiro[9H-cyclopenta[a]cyclopropa[f]cycloundecene-9,2’-oxiran]-4(1H)-one;  [1aR-(1aR*,2E,4aR*,6S*,7S*,7aR*,8S*,9R*,11aS*)]-1a,4a,5,6,7,7a,8,10,11,11a-Decahydro-4a,7,8-trihydroxy
Molecular FormulaC₂₀H₃₀O₅
Molecular Weight350.45
Structural Identifiers
SMILESCC1CC2(C(C1O)C(C3(CCC4C(C4(C)C)C=C(C2=O)C)CO3)O)O
InChIInChI=1S/C20H30O5/c1-10-7-13-12(18(13,3)4)5-6-19(9-25-19)17(23)14-15(21)11(2)8-20(14,24)16(10)22/h7,11-15,17,21,23-24H,5-6,8-9H2,1-4H3/b10-7-/t11-,12-,13+,14+,15-,17-,19+,20+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epoxylathyrol CAS 28649-60-7 Procurement Guide: Lathyrane Diterpene Scaffold for P-gp Inhibitor Development


Epoxylathyrol (6,20-epoxylathyrol, CAS 28649-60-7) is a macrocyclic lathyrane-type diterpene polyol isolated from Euphorbia boetica and Euphorbia lathyris L. seed oil [1]. It belongs to the Euphorbia factor family of diterpenoids (L-factors L1–L9), which are esters of polyols including lathyrol, epoxylathyrol, 7-hydroxylathyrol, isolathyrol, and jolkinol, collectively accounting for approximately 3–5% of caper spurge seed oil [2]. Epoxylathyrol is characterized by a 6,20-epoxide bridge on the lathyrane skeleton and serves as the core scaffold for several bioactive esters, notably Euphorbia factor L1 (a tri-ester of 6,17-epoxylathyrol) and euphorbiasteroid (6,20-epoxylathyrol-5,15-diacetate-3-phenylacetate) [1][3].

Why Lathyrol, Euphorbiasteroid, or Ingenol-Based Diterpenes Cannot Substitute Epoxylathyrol in MDR Reversal Research


Within the Euphorbia lathyris diterpenoid family, individual polyol scaffolds are not functionally interchangeable. Epoxylathyrol itself is pharmacologically inactive as a cytotoxic agent (IC50 >100 µM across multiple cell lines), whereas its esterified metabolite euphorbiasteroid exhibits significant intrinsic cytotoxicity with IC50 values ranging from 3.60 to 40.74 µM against four human cancer cell lines [1]. The parent polyol lathyrol inhibits P-gp ATPase activity with a Ki of 3.2 µM, but its mechanism relies on direct ATPase inhibition rather than the downstream protein-level P-gp downregulation observed for epoxylathyrol-derived tri-esters such as Euphorbia factor L1 . Furthermore, ingenol-based L-factors (L5, L6) from the same seed oil carry irritant and co-carcinogenic liabilities absent from epoxylathyrol-based esters, fundamentally restricting their utility as drug development scaffolds [2]. These scaffold-specific differences in intrinsic toxicity, efflux pump modulation mechanism, and safety profile preclude simple in-class substitution.

Epoxylathyrol vs. Closest Analogs: Quantitative Head-to-Head Differentiation Evidence


Intrinsic Cytotoxicity: Epoxylathyrol Is Pharmacologically Inactive vs. Euphorbiasteroid's Cytotoxic Liability

Epoxylathyrol shows no significant antiproliferative activity in parental EPG85-257P gastric cancer cells (IC50 >100 µM), nor in the MDR sublines EPG85-257RNOV (IC50 >100 µM) and EPG85-257RDB (IC50 = 70.53 µM), confirming its pharmacological inertness as a scaffold [1]. In contrast, a 2022 study identified epoxylathyrol (M24) as the bioactive de-esterified metabolite of euphorbiasteroid, with significant cytotoxicity against four human cancer cell lines (IC50 range: 3.60–40.74 µM) under metabolic profiling conditions in rats [2]. Note that this latter finding was obtained from an in vivo metabolic context where epoxylathyrol was generated as a metabolite rather than administered directly; the discrepancy relative to direct-cell-assay data underscores the importance of assay context in scaffold selection.

MDR reversal scaffold cancer pharmacology diterpene cytotoxicity

Safety Profile: Epoxylathyrol-Based Esters Lack the Irritant and Co-Carcinogenic Activity of Ingenol-Based L-Factors

In Euphorbia lathyris seed oil, diterpenoid L-factors are esterified onto four polyol scaffolds: lathyrol, epoxylathyrol, hydroxylathyrol, and ingenol. Critically, the irritant and co-carcinogenic activities of the seed oil are attributed specifically to ingenol-based L-factors (L5 and L6), which constitute less than 5% of the diterpenoid fraction [1]. Epoxylathyrol-based esters (e.g., Euphorbia factor L1, L3) are structurally distinct from ingenol esters and are not associated with these toxicological properties. This scaffold-level differentiation has direct implications for procurement: selecting epoxylathyrol-derived compounds avoids the tumor-promotion liability inherent to ingenol-based analogs.

diterpene safety profiling co-carcinogenicity Euphorbia factor selection

MDR Reversal Potency of Epoxylathyrol-Derived Tri-Ester EFL1: P-gp IC50 of 34.97 µM in Zebrafish Model

Euphorbia factor L1 (EFL1), a natural tri-ester of 6,17-epoxylathyrol, demonstrated significant P-glycoprotein (P-gp) inhibitory activity with an IC50 of 34.97 µM in a zebrafish model, while its biotransformed derivative (compound 9) achieved an IC50 of 15.50 µM [1]. Importantly, EFL1 down-regulated P-gp expression at the protein level rather than at the MDR1 mRNA level, representing a mechanistically distinct mode of action compared to lathyrol, which directly inhibits P-gp ATPase activity (Ki = 3.2 µM) without altering P-gp protein expression . This mechanistic divergence — post-translational P-gp downregulation by epoxylathyrol-derived esters versus direct enzymatic inhibition by lathyrol — establishes epoxylathyrol as a scaffold that can be elaborated into compounds with fundamentally different pharmacological profiles.

P-glycoprotein inhibition zebrafish MDR model ABC transporter

Cross-Kingdom Efflux Pump Modulation: Epoxylathyrol Derivatives Target Both Human ABCB1 and Fungal Cdr1p/Mdr1p Transporters

A 2017 study systematically evaluated 19 structurally related lathyrane diterpenes, including epoxylathyrol and its derivatives, for their ability to overcome drug-efflux activity of both Cdr1p and Mdr1p transporters of Candida albicans in a Saccharomyces cerevisiae model [1]. While individual compound potencies varied, the study established that the lathyrane scaffold — and epoxylathyrol derivatives in particular — can modulate efflux pumps across biological kingdoms (mammalian ABCB1 and fungal ABC transporters). Selected derivatives achieved 65–85% inhibition of Cdr1p efflux and 75–85% inhibition of Mdr1p efflux. Notably, epoxyboetirane K (compound 2) and euphoboetirane N (compound 18) exhibited synergistic effects with fluconazole, reducing its effective concentration by 23-fold and 52-fold, respectively, in the AD-CDR1 yeast strain overexpressing Cdr1p [1]. This cross-kingdom efflux pump modulation capability is not demonstrated for lathyrol or ingenol-based diterpenes in the same assay systems.

antifungal resistance efflux pump inhibition lathyrane SAR

Derivatization Potential: Epoxylathyrol as a Superior Starting Scaffold for SAR-Driven MDR Modulator Optimization

A comprehensive 2015 study by Matos et al. generated 23 novel epoxylathyrol derivatives from the parent compound and assessed their ABCB1-modulating activity in both human colon adenocarcinoma (COLO 320) and ABCB1-gene-transfected mouse L5178Y lymphoma cells [1]. The parent epoxylathyrol (compound 2) served as the chemical starting point, with its Payne-rearranged Michael adduct (compound 3, methoxyboetirol) enabling a second tier of 3,17-disubstituted aromatic esters that showed considerable enhancement in MDR-modifying activity. All compounds tested interacted synergistically with doxorubicin. The study identified methoxyboetirane B (compound 22) with outstanding ABCB1 inhibitory activity at 0.2 µM as the most promising lead [1]. By contrast, the comparator lathyrol, while a competent P-gp modulator, has not been reported to support an equivalent breadth of systematic derivatization and SAR exploration yielding sub-micromolar ABCB1 inhibitors. The epoxylathyrol scaffold, with its 6,20-epoxide and multiple hydroxyl sites (C-3, C-5, C-15, C-17), offers a richer chemical space for regioselective functionalization.

structure-activity relationship lathyrane derivatization MDR modulator design

Chemical Scaffold Distinctiveness: The 6,20-Epoxide Bridge Confers Unique Regiochemical Properties Absent in Lathyrol

Epoxylathyrol is formally 6,20-epoxy-lathyrol, distinguished from the parent polyol lathyrol by the presence of a 6,20-epoxide bridge on the macrocyclic lathyrane skeleton [1]. This epoxide introduces a structurally rigidifying element and an additional reactive handle absent in lathyrol (CAS 34420-19-4). The epoxide moiety enables regioselective ring-opening reactions (e.g., Payne rearrangement to methoxyboetirol) that are not accessible from lathyrol, facilitating the generation of structurally diverse derivatives with distinct biological profiles [2]. Furthermore, the nomenclature epoxylathyrol is sometimes used interchangeably with euphorbiasteroid in older literature (e.g., Tetrahedron Letters, 1970), but modern analytical characterization confirms euphorbiasteroid as the 5,15-diacetate-3-phenylacetate ester of epoxylathyrol (CAS 28649-59-4), a chemically distinct entity with different solubility and biological properties [3]. Researchers should specify CAS 28649-60-7 to ensure procurement of the underivatized epoxylathyrol polyol rather than its esterified congeners.

diterpene chemistry macrocyclic scaffold regioselective functionalization

Epoxylathyrol CAS 28649-60-7: Highest-Impact Procurement Scenarios Based on Quantitative Evidence


Medicinal Chemistry Starting Material for Sub-Micromolar ABCB1 Inhibitor Development

Epoxylathyrol serves as the parent scaffold for synthesizing ABCB1 (P-gp) inhibitors with demonstrated sub-micromolar potency. The 2015 Matos et al. study generated 23 derivatives directly from epoxylathyrol, with the lead compound methoxyboetirane B achieving ABCB1 inhibitory activity at 0.2 µM and all derivatives showing synergistic interaction with doxorubicin [1]. Procurement of epoxylathyrol (CAS 28649-60-7) enables researchers to access this established SAR trajectory, building on the Payne rearrangement pathway to methoxyboetirol and subsequent 3,17-disubstitution to generate aromatic ester libraries with enhanced MDR-modifying activity [1].

Clean Scaffold for MDR-Reversal Combination Chemotherapy Studies Without Confounding Intrinsic Cytotoxicity

In experimental designs requiring clear differentiation between MDR-reversal effects and direct cytotoxicity, epoxylathyrol's pharmacological inertness (IC50 >100 µM in both parental and MDR gastric cancer cell lines) makes it the preferred scaffold over euphorbiasteroid (IC50 3.60–40.74 µM) [1][2]. Researchers can esterify epoxylathyrol to generate MDR-reversal agents where any observed chemosensitization can be attributed specifically to P-gp modulation rather than to additive or confounding intrinsic cytotoxicity [1].

Cross-Kingdom Efflux Pump Research: Simultaneous Investigation of Mammalian ABCB1 and Fungal Cdr1p/Mdr1p Transporters

Epoxylathyrol derivatives are uniquely positioned among Euphorbia diterpenoids for dual-kingdom efflux pump research, having demonstrated modulation of both human ABCB1 (in colon adenocarcinoma and lymphoma cells) and fungal Cdr1p/Mdr1p transporters (in the S. cerevisiae model) [1][2]. Fluconazole potentiation of up to 52-fold by epoxylathyrol-derived euphoboetirane N provides a quantitative benchmark for designing hybrid anticancer-antifungal resistance modulation studies [2].

Non-Irritant Diterpenoid Scaffold for In Vivo Pharmacology Programs Requiring Chronic Dosing

When selecting a diterpenoid scaffold from Euphorbia lathyris for in vivo studies involving repeated administration, epoxylathyrol-based esters are intrinsically preferable to ingenol-based L-factors (L5, L6), which carry documented irritant and co-carcinogenic activity [1]. This scaffold-level safety differentiation is particularly relevant for programs evaluating P-gp inhibitors in chronic disease models where tumor-promotion liability would be disqualifying [1].

Quote Request

Request a Quote for Epoxylathyrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.